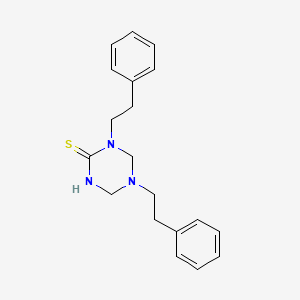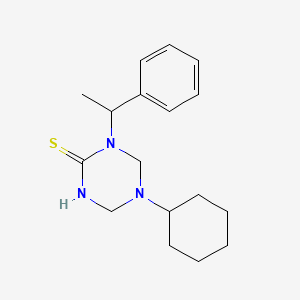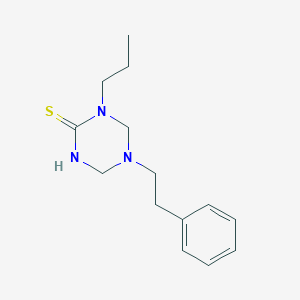
1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione
Übersicht
Beschreibung
1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as BPTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. BPTT has a unique chemical structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have shown that 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione has a low toxicity profile and does not cause significant adverse effects. 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to improve cognitive function in animal models of Alzheimer's disease. 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione has also been shown to have anti-tumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione is its low toxicity profile, which makes it a safe compound to work with in the laboratory. However, 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione is not readily available commercially, and its synthesis requires multiple steps, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione. One direction is to further explore its potential as an anti-tumor agent and as a treatment for Alzheimer's disease. Another direction is to study the mechanism of action of 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione in more detail to better understand its effects on cognitive function. Additionally, there is potential for the use of 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione as a plant growth regulator to improve crop yield, which could have significant implications for agriculture.
In conclusion, 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione is a unique compound with potential applications in various fields. Its synthesis method has been optimized, and studies have shown its potential as an anti-tumor agent, treatment for Alzheimer's disease, and plant growth regulator. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Wissenschaftliche Forschungsanwendungen
1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione has potential applications in various fields such as material science, pharmaceuticals, and agriculture. In material science, 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione has been used as a ligand for the synthesis of metal complexes with interesting magnetic properties. In pharmaceuticals, 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential as an anti-tumor agent and as a treatment for Alzheimer's disease. In agriculture, 1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione has been used as a plant growth regulator to improve crop yield.
Eigenschaften
IUPAC Name |
1,5-bis(2-phenylethyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c23-19-20-15-21(13-11-17-7-3-1-4-8-17)16-22(19)14-12-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSISBBZFQKYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4288118.png)
![N-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1-phenylmethanamine](/img/structure/B4288131.png)
![methyl (1R*,3S*,3aR*,6aS*)-1,5-dimethyl-3-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4288137.png)
![2-(4-methoxyphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288138.png)
![2-(2,4-dimethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288146.png)

![5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4288150.png)
![1-(5-methoxy-2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B4288156.png)
![5-phenyl-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288165.png)
![2-(2-methoxyphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288171.png)

![5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288198.png)
![6-methyl-N-(1-phenylethyl)-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B4288199.png)
![ethyl 4-[({[5-(4-chlorophenyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4288205.png)